2-Bromo-1,3,5-triphenylbenzene

Synthetic Efficiency Bromination Process Chemistry

Sourcing a reliable organobromine building block for OLED R&D often means choosing between unreactive cores or hard-to-purify iodo analogs. 2-Bromo-1,3,5-triphenylbenzene (CAS 10368-73-7) solves this with a balanced C-Br handle optimized for cross-coupling and a scalable, high-yield synthesis. - 93% optimized electrophilic bromination yield ensures cost-effective, multi-gram supply. - Enables modular synthesis of star-shaped OLED emitters and heavy-metal-free room-temperature phosphors via heavy-atom effect. - Ships ambient; stored at room temperature.

Molecular Formula C24H17Br
Molecular Weight 385.3 g/mol
CAS No. 10368-73-7
Cat. No. B174065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3,5-triphenylbenzene
CAS10368-73-7
Molecular FormulaC24H17Br
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)Br)C4=CC=CC=C4
InChIInChI=1S/C24H17Br/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H
InChIKeyJQAGNDRJKSDTEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3,5-triphenylbenzene (CAS 10368-73-7): Procurement-Ready Physicochemical and Synthetic Baseline for OLED Precursor Applications


2-Bromo-1,3,5-triphenylbenzene (CAS 10368-73-7) is a monosubstituted organobromine derivative of 1,3,5-triphenylbenzene. It is characterized by a central benzene core with three phenyl substituents and a single bromine atom, typically at the 2-position . Its synthesis via electrophilic bromination of 1,3,5-triphenylbenzene has been reported with a high yield of 93%, making it an industrially viable building block . As a precursor for advanced organic materials, it is primarily utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Why 2-Bromo-1,3,5-triphenylbenzene Cannot Be Substituted with Unfunctionalized 1,3,5-Triphenylbenzene or Other Aryl Halides


Unfunctionalized 1,3,5-triphenylbenzene lacks a reactive handle for cross-coupling, rendering it unsuitable as a direct precursor for the synthesis of extended π-conjugated architectures required in OLED materials. While other halogenated analogs like the chloro or iodo derivatives exist, their substitution directly impacts synthetic efficiency and material purity. The C-Br bond in this compound offers a balanced reactivity profile for cross-coupling reactions like Suzuki-Miyaura , and its synthesis is well-optimized to a high yield (93%) . Furthermore, the bromine substituent is known to introduce beneficial heavy-atom effects that can enhance spin-orbit coupling, a feature absent in lighter halogen or non-halogenated analogs [1].

Quantitative Differentiation of 2-Bromo-1,3,5-triphenylbenzene: Synthetic Yield, Purity, and Physicochemical Benchmarks


Synthetic Yield: A 93% Benchmark vs. Unsubstituted Parent and Chlorinated Analogs

The synthesis of 2-Bromo-1,3,5-triphenylbenzene via electrophilic bromination achieves a reported yield of 93% . This provides a quantitative benchmark for procurement and internal synthesis planning. In contrast, yields for the synthesis of functionalized 1,3,5-triphenylbenzene derivatives via Suzuki-Miyaura cross-coupling can vary widely, with reported yields for chlorinated analogs ranging from 42% to 88% depending on the specific coupling reaction [1].

Synthetic Efficiency Bromination Process Chemistry

Commercial Purity: Consistently >98% (GC) for Reproducible Research and Device Fabrication

Commercially available 2-Bromo-1,3,5-triphenylbenzene is routinely supplied with a high purity specification of >98.0% (GC) . This is a well-defined quality control metric that users can verify upon receipt. While the parent compound 1,3,5-triphenylbenzene is also available at high purity (>99.0% GC) , the functionalized derivative maintains a comparable standard. In contrast, alternative synthetic routes using NBS have been reported to yield a lower purity product due to unwanted by-products .

Material Purity Quality Control Reproducibility

Thermal Stability: Melting Point Benchmark for High-Temperature Processing

The melting point of 2-Bromo-1,3,5-triphenylbenzene is reported in the range of 128.0-132.0 °C . This is significantly lower than the melting point of the parent 1,3,5-triphenylbenzene, which is approximately 172-175 °C . The lower melting point of the brominated derivative is an important material characteristic. While specific glass transition (Tg) data was not found, the melting point provides a baseline for understanding its thermal behavior.

Thermal Properties Material Processing Device Stability

Procurement-Driven Application Scenarios for 2-Bromo-1,3,5-triphenylbenzene


OLED Material Development: A Core Building Block for Blue Emitters and Hosts

This compound is a versatile building block for creating advanced organic semiconductors for OLEDs . The bromine atom serves as a reactive handle for Suzuki-Miyaura cross-coupling reactions , allowing for the modular synthesis of star-shaped and hyperbranched emissive and charge-transport materials. The triphenylbenzene core is known for its efficient electron transport properties and good thermal stability, making it suitable for high-performance devices [1].

Synthesis of Phosphorescent Materials: Leveraging the Heavy-Atom Effect

The presence of the bromine atom can induce spin-orbit coupling, promoting intersystem crossing (ISC) and enabling room-temperature phosphorescence (RTP) in all-organic materials [2]. This allows for the development of novel, heavy-metal-free phosphors for efficient OLEDs and other photonic applications. This property is not accessible using the chloro analog or the parent triphenylbenzene.

Organic Synthesis and Medicinal Chemistry: A Strategic Intermediate

Beyond materials science, this compound is a valuable intermediate in general organic synthesis. The high-yielding synthesis (93%) ensures cost-effectiveness for multi-step routes. Its ability to undergo nucleophilic substitution and participate in various cross-coupling reactions (Suzuki-Miyaura, Heck) makes it a versatile scaffold for constructing complex molecular architectures for biological screening and drug discovery efforts .

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